N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
Description
N-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic compound featuring a piperazine core substituted with a methyl group and a tosyl (p-toluenesulfonyl) moiety. These analogs often exhibit diverse biological activities, such as kinase inhibition or receptor modulation, though specific applications for this compound remain unelucidated in the available literature.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O6S/c1-16-3-6-18(7-4-16)33(29,30)26(22(28)25-11-9-24(2)10-12-25)14-21(27)23-17-5-8-19-20(13-17)32-15-31-19/h3-8,13H,9-12,14-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHIFHWZJBWXYQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C(=O)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development, particularly in root growth.
Mode of Action
The compound acts as an agonist to the auxin receptor TIR1. It enhances root-related signaling responses, leading to a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa. The compound also significantly enhances the transcriptional activity of the auxin response reporter.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, influencing biochemical reactions. For instance, it has been found to inhibit VEGFR1, a receptor tyrosine kinase involved in angiogenesis. This suggests that N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide could play a role in regulating blood vessel formation.
Cellular Effects
This compound has been observed to influence various cellular processes. It has been associated with the inhibition of P-gp efflux pumps, which are involved in drug resistance in cancer cells. This suggests that the compound could potentially be used to enhance the efficacy of anticancer drugs.
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a benzo[d][1,3]dioxole moiety, which is recognized for its diverse biological effects, including antidiabetic and anticancer properties.
Structural Characteristics
The structure of this compound can be broken down into several key components:
- Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
- Piperazine ring : Often associated with pharmacological properties.
- Tosyl group : Enhances solubility and bioavailability.
- Carboxamide functional group : Contributes to the compound's interaction with biological targets.
Antidiabetic Activity
Recent studies have indicated that benzodioxol derivatives exhibit significant antidiabetic potential. For instance, compounds similar to this compound have been shown to inhibit α-amylase, an enzyme crucial for carbohydrate metabolism.
In vitro assays demonstrated that certain derivatives had IC50 values ranging from 0.68 µM to 0.85 µM against α-amylase, while exhibiting minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a promising therapeutic window for managing blood glucose levels without adversely affecting healthy tissues.
Anticancer Activity
Compounds with similar structural frameworks have also shown efficacy against various cancer cell lines. For example, one study reported that certain benzodioxol derivatives displayed significant cytotoxic effects against cancer cells with IC50 values ranging from 26 µM to 65 µM across different lines . This highlights the potential of these compounds in cancer treatment strategies.
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of key metabolic enzymes : Such as α-amylase, which plays a role in carbohydrate digestion.
- Interaction with cellular signaling pathways : Potentially affecting insulin signaling and glucose metabolism.
- Induction of apoptosis in cancer cells : Through mechanisms that may involve modulation of growth factor signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activities of benzodioxole derivatives:
- Antidiabetic Effects : In vivo studies using streptozotocin-induced diabetic mice revealed that certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after administration .
- Cytotoxicity Profiling : MTS assays were employed to evaluate the cytotoxic effects of these compounds on various cancer cell lines, demonstrating selective toxicity that spares normal cells .
Comparative Analysis of Biological Activity
| Compound Name | IC50 (α-amylase) | IC50 (Cancer Cell Lines) | Observations |
|---|---|---|---|
| This compound | 0.68 - 0.85 µM | 26 - 65 µM | Effective against diabetes and cancer |
| Acarbose | 2.593 µM | - | Established antidiabetic drug |
| Myricetin | 30 µM | - | Natural polyphenol with α-amylase inhibition |
Comparison with Similar Compounds
N-[2-(1,3-Benzodioxol-5-ylamino)-2-oxoethyl]-4-benzylpiperazine-1-carboxamide (CAS 1401558-13-1)
- Structure : Features a benzyl-substituted piperazine instead of the methyl-tosyl group.
- Molecular Formula : C21H24N4O4 (MW 396.4) vs. the target compound’s estimated formula (C23H25N5O5S, MW ~507.6).
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carboxamide (CAS 2034362-78-0)
- Structure : Incorporates a pyridazine ring and cyclopropyl group on the piperazine, diverging from the target’s methyl-tosyl substitution.
- Molecular Formula : C20H23N5O3 (MW 381.4), significantly smaller than the target compound.
- Notable Feature: The pyridazine moiety may enhance π-π stacking interactions in biological targets, a property absent in the target compound .
4-(2-(Benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- Structure : Includes an ethoxyphenyl group and ethyl spacer, differing in substitution pattern.
- Molecular Weight : 440.5 vs. ~507.6 for the target compound.
- Physicochemical Impact : The ethoxy group may improve lipophilicity compared to the target’s tosyl group .
Benzodioxole-Linked Amides with Heterocyclic Cores
9-(Benzo[d][1,3]dioxol-5-ylamino)-N-(2-(pyrrolidin-1-yl)ethyl)thiazolo[5,4-f]quinazoline-2-carboximide (8c)
- Structure : A thiazoloquinazoline core replaces the piperazine-carboxamide scaffold.
- Key Data :
- Comparison : The rigid thiazoloquinazoline system likely confers higher thermal stability (mp >170°C) compared to the target compound’s flexible piperazine-amide structure.
(2E,4E)-5-(Benzo[d][1,3]dioxol-5-yl)-N-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)penta-2,4-dienamide (D26)
- Structure : Dual benzodioxole groups connected via a conjugated dienamide chain.
- Key Data :
- Contrast: The extended conjugation in D26 may enhance UV absorption properties, unlike the target compound’s non-conjugated system.
Key Observations:
Melting Points : Benzodioxole derivatives with rigid cores (e.g., thiazoloquinazoline in 8c) exhibit higher melting points (>170°C) compared to flexible amides .
Synthetic Yields : Yields for benzodioxole-amide derivatives range widely (13.7–48%), influenced by reaction complexity and purification methods .
Molecular Weight : The target compound’s tosyl group increases its molecular weight (~507.6) relative to simpler analogs (e.g., 395.4 for D26) .
Q & A
Q. Optimization strategies :
- Temperature control : Reactions involving amide bond formation are often conducted at 0–25°C to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane is preferred for sulfonylation .
- Catalysts : Triethylamine or DMAP accelerates tosylation and coupling steps .
How can researchers resolve structural ambiguities in this compound using advanced spectroscopic techniques?
Basic
Key techniques include:
- ¹H/¹³C NMR : Assign peaks to distinguish the benzo[d][1,3]dioxole aromatic protons (δ 6.7–7.1 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- HRMS : Confirm molecular weight and fragmentation patterns, particularly the loss of the tosyl group (m/z ~155) .
Advanced
For ambiguous stereochemistry or conformational isomerism:
- 2D NMR (NOESY/ROESY) : Identify spatial proximity between the piperazine methyl group and the tosyl aromatic ring to infer preferred conformations .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable, though challenges arise due to flexibility in the piperazine ring .
What biological targets are hypothesized for this compound, and how can conflicting activity data be addressed?
Basic
Hypotheses based on structural analogs suggest:
- Dopamine receptors : The piperazine-tosyl motif may interact with D2/D3 subtypes, similar to antipsychotic agents .
- Enzyme inhibition : The benzo[d][1,3]dioxole group could inhibit cytochrome P450 or monoamine oxidases .
Advanced
Addressing contradictions :
- Assay standardization : Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm receptor binding vs. antagonism .
- Metabolite screening : Check for in situ degradation products (e.g., hydrolysis of the carboxamide) that may confound activity data .
How can computational modeling predict the compound’s interaction with biological targets, and what are the limitations?
Basic
Methods :
- Molecular docking (AutoDock Vina, Glide) : Simulate binding poses with dopamine receptors using the piperazine core as an anchor .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Advanced
Limitations :
- Force field inaccuracies : Flexible tosyl and carboxamide groups may adopt non-biological conformations in silico .
- Solvent effects : Explicit solvent models (TIP3P) improve accuracy but increase computational cost .
What strategies ensure thermal and pH stability during formulation studies?
Q. Basic
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (>200°C indicates suitability for solid formulations) .
- pH-rate profiling : Identify stable pH ranges (e.g., pH 5–7 for aqueous solutions) to prevent hydrolysis of the carboxamide .
Q. Advanced
- Lyophilization : Stabilize the compound in freeze-dried form with cryoprotectants (trehalose) for long-term storage .
- Excipient screening : Use surfactants (polysorbate 80) to mitigate aggregation in aqueous media .
How should researchers reconcile contradictory data in pharmacological profiling?
Q. Advanced
- Dose-response reevaluation : Confirm activity at physiologically relevant concentrations (e.g., IC50 ≤10 μM) to rule out non-specific effects .
- Off-target screening : Use panels (e.g., CEREP) to identify interactions with unrelated receptors (e.g., serotonin, adrenergic) that may explain variability .
- Structural analogs : Compare with derivatives lacking the benzo[d][1,3]dioxole group to isolate pharmacophore contributions .
What are the key considerations for designing SAR studies on this compound?
Q. Advanced
- Core modifications : Replace the piperazine methyl group with bulkier substituents (e.g., ethyl, isopropyl) to assess steric effects on receptor binding .
- Bioisosteric replacement : Substitute the tosyl group with sulfonamide or acyl sulfonamide to modulate solubility and target affinity .
- Metabolic stability : Introduce fluorine atoms at the benzo[d][1,3]dioxole ring to block oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
